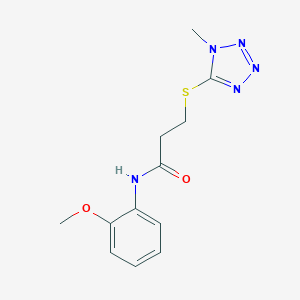![molecular formula C16H13BrN4O2S B270023 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B270023.png)
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone, also known as BMTSE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMTSE is a member of the tetrazole family of compounds, which have been found to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may exert its biological effects through the inhibition of specific enzymes or signaling pathways. For example, 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes may contribute to the anticancer and anti-inflammatory effects of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has also been shown to have antimicrobial properties. One study investigated the antibacterial activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone against a panel of Gram-positive and Gram-negative bacteria. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone exhibited potent antibacterial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in lab experiments is its broad range of biological activities. This makes 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone a versatile compound that can be used in a variety of experimental settings. However, one limitation of using 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is its relatively low yield in the synthesis process. This may limit the amount of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone that can be produced for experimental use.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. One direction is to further investigate the mechanism of action of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. This could involve identifying specific enzymes or signaling pathways that are targeted by 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone. Another direction is to investigate the potential of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone as a therapeutic agent for other diseases, such as infectious diseases or neurological disorders. Finally, further optimization of the synthesis method for 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone could lead to increased yields and more efficient production of the compound.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenyl-1H-tetrazole-5-thiol in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is approximately 60%.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has been the subject of several scientific studies due to its potential as a therapeutic agent. One study investigated the anticancer activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in human breast cancer cells. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone inhibited the growth of cancer cells and induced apoptosis, suggesting that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may have potential as a novel anticancer agent.
Another study investigated the anti-inflammatory activity of 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone in a mouse model of acute lung injury. The results showed that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone reduced inflammation and oxidative stress in the lungs, suggesting that 1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone may have potential as a treatment for lung inflammation.
Propriétés
Nom du produit |
1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone |
|---|---|
Formule moléculaire |
C16H13BrN4O2S |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-10-15(22)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 |
Clé InChI |
HQTUAZHWTVYMSQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)




![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)